5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with 2,4-dimethoxyphenyl and 4-methylphenyl groups at positions 5 and 3, respectively. Pyrazoline derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)19-14-20(18-12-11-17(29-2)13-21(18)30-3)25(24-19)22(26)5-4-6-23(27)28/h7-13,20H,4-6,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYVJCCHGRTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)OC)OC)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound through a detailed examination of its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Synthesis
The structural formula of the compound can be represented as follows:
This compound can be synthesized through a multi-step reaction involving the condensation of appropriate aromatic aldehydes and hydrazones, followed by functional group modifications. The synthetic route typically includes the use of solvents like ethanol and catalysts such as acetic acid to facilitate the reaction process .
Antioxidant Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. The compound under investigation has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
| Study | Method | Findings |
|---|---|---|
| Study 1 | DPPH assay | Inhibition of DPPH radical formation by 70% at 100 µg/mL concentration. |
| Study 2 | ABTS assay | Scavenging activity measured at IC50 = 50 µg/mL. |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The target compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Docking studies suggest that it binds effectively to COX-2, potentially leading to reduced prostaglandin synthesis .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The target compound was shown to induce apoptosis in HeLa cells with an IC50 value of 25 µM, highlighting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of pyrazole derivatives in models of neurodegenerative diseases. The compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects in vivo. The administration of the compound resulted in decreased paw edema in rats subjected to carrageenan-induced inflammation, supporting its therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of the pyrazole ring followed by functionalization at various positions. The structural complexity allows for the derivation of numerous analogs, which can enhance biological activity or alter pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the oxopentanoic acid moiety can significantly influence its biological activity. For example, substituents like methoxy or methyl groups can enhance lipophilicity and potentially improve membrane permeability.
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. The specific compound may also demonstrate similar properties, warranting further investigation into its anticancer potential.
Anti-inflammatory Effects
Research has suggested that pyrazole-containing compounds possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions such as arthritis or other inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that certain pyrazole derivatives exert neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease. The neuroprotective mechanisms may involve antioxidant activity and modulation of neurotransmitter systems.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, DPPH radical scavenging assays have been used to assess antioxidant capacity. Compounds with similar structural features have shown promising results in reducing oxidative stress markers.
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Antioxidant | 12.5 |
| Compound B | Anticancer | 15.0 |
| Compound C | Anti-inflammatory | 8.0 |
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation pathways. This suggests that our compound may have similar effects requiring further exploration. -
Neuroprotection Studies
Another case study highlighted a pyrazole derivative's ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential application in treating neurodegenerative disorders. -
Inflammation Modulation
Research focusing on inflammatory pathways revealed that certain pyrazole derivatives reduced TNF-alpha levels in macrophages, showcasing their potential for developing anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrazoline derivatives, highlighting key differences in substituents, molecular properties, and reported activities:
Key Observations:
The pentanoic acid chain distinguishes it from ester or benzoyl-containing derivatives, offering better aqueous solubility and enabling ionic interactions in biological systems .
Biological Activity :
- Alkaline phosphatase inhibition is prominent in ’s oxothiazolidine-pyrazole hybrid , attributed to the thiazolidine ring’s conformational rigidity and chlorine substituents .
- Hydroxyl and nitro groups in analogs () suggest divergent mechanisms, such as radical scavenging or nitroreductase activation .
Crystallographic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
